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Compound of Interest |

3a-Hydroxy Pravastatin Lactone-
Compound Name:
d3
CAS No.: 1329809-35-9
Cat. No.: B583529
. J

Executive Summary & Chemical Identity

3a-Hydroxy Pravastatin Lactone-d3 (Synonyms: 3a-iso-Pravastatin-d3 lactone; SQ 31906
Lactone-d3) is a stable isotope-labeled derivative of a major pharmacologically active
metabolite of Pravastatin. It serves as a critical internal standard (IS) in the LC-MS/MS
guantification of Pravastatin and its impurities in biological matrices.[1]

Unlike the parent drug (administered as the sodium salt of the open acid), the lactone forms
are generated via acid-catalyzed cyclization in the stomach or intracellularly.[1] The 3a-hydroxy
designation indicates an epimerization at the C-3 position of the heptanoic acid side chain
(relative to the parent 3[3/3R configuration), a transformation mediated enzymatically by 3a-
hydroxysteroid dehydrogenase or chemically during degradation.[1]

Chemical Specifications
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Parameter Detail

[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-
hydroxy-6-oxooxan-2-yllethyl]-7-methyl-

IUPAC Name
1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-
(trideuteriomethyl)butanoate

CAS Number 1329809-35-9

Molecular Formula C23H31D306

Molecular Weight 409.53 g/mol

_ Deuterium (d3) on the 2-methyl group of the
Isotopic Label ) )
butyrate side chain

N Soluble in Methanol, DMSO, Acetonitrile;
Solubility ]
Insoluble in Water

Hydrolytically unstable (Lactone opens to acid at

Stability
pH>7)

Retrosynthetic Strategy

The synthesis of 3a-Hydroxy Pravastatin Lactone-d3 requires three distinct modules:
* |sotopic Labeling: Construction of the d3-labeled side chain ((S)-2-methylbutyric acid-d3).

o Core Modification: Isolation of the hexahydronaphthalene core and inversion of the C-3
hydroxyl stereocenter.

o Convergent Assembly: Esterification and Lactonization.[1]

Strategic Workflow Diagram
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Figure 1: Convergent synthesis strategy isolating the isotopic labeling to the ester side chain
and stereochemical inversion to the late-stage intermediate.

Detailed Synthesis Protocol

Note: All reactions involving air-sensitive reagents must be performed under nitrogen

atmosphere.
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Module A: Synthesis of Side Chain (S)-2-
(Trideuteriomethyl)butanoic Acid

The d3 label is introduced into the side chain to ensure metabolic stability (avoiding
exchangeable protons).[1]

o Alkylation: React chiral propionyl oxazolidinone (Evans auxiliary) with Methyl-d3 iodide
(CDsl) using NaHMDS at -78°C. This ensures high enantioselectivity for the (S)-
configuration.[1]

o Hydrolysis: Cleave the auxiliary using LIOH/H20:2 to yield (S)-2-(trideuteriomethyl)butanoic
acid.

» Activation: Convert to the acid chloride using oxalyl chloride/DMF (cat.) in DCM.

Module B: Core Preparation & Coupling[1]

» Hydrolysis of Parent: Reflux Pravastatin Sodium in NaOH (2M) to hydrolyze the C-8 ester.[1]
Acidify and extract the triol core (Pravastatin diol acid).[1]

o Selective Protection: Protect the C-3 and C-6 hydroxyls (secondary alcohols) as TBS ethers
(TBSCI, Imidazole), leaving the C-8 hydroxyl (sterically hindered but accessible via specific
conditions) or utilize the natural reactivity difference.[1] Correction: Standard protocol often
involves lactonization first to protect the carboxylic acid, then protecting the C-6 alcohol, then
hydrolyzing the side chain.[1]

o Esterification: React the protected core with the d3-acid chloride (from Module A) in
pyridine/DMAP.[1]

o Deprotection: Remove silyl groups with TBAF/THF. This yields Pravastatin-d3 (33-isomer).[2]

Module C: Epimerization & Lactonization

The critical step is inverting the C-3 hydroxyl from 3 (active drug) to a (metabolite).[1]

e Mitsunobu Inversion (C-3):
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o Reagents: Triphenylphosphine (PPhs), Diisopropyl azodicarboxylate (DIAD), p-
Nitrobenzoic acid.[1]

o Mechanism: The alcohol is activated by PPhs-DIAD, and the nucleophile (benzoate)
attacks via Sn2, inverting the stereocenter.[1]

o Hydrolysis: Treat the resulting ester with mild base (K2COs, MeOH) to release the inverted
alcohol (3a-OH).[1]

e Lactonization:

o Reagents: p-Toluenesulfonic acid (p-TsOH), Toluene.[1]

o Procedure: Dissolve the 3a-hydroxy acid in toluene. Heat to reflux with a Dean-Stark trap
to remove water. The thermodynamic equilibrium favors the six-membered lactone ring.

o Purification: Flash chromatography (SiO2z, Hexane/EtOAC) to isolate the lactone from any
residual open acid.[1]

Characterization & Validation

The identity of the final product is validated using NMR and Mass Spectrometry.[1] The d3-label
provides a +3 Da mass shift, while the lactone and 3a-configuration are confirmed by specific
NMR signals.

Mass Spectrometry (LC-MS/MS)[1][9]

« lonization: ESI Positive Mode (Lactones ionize well as [M+H]+ or [M+Na]+).[1]
e Precursor lon: m/z 410.53 [M+H]+ (Calculated).[1]
o Key Transitions:

o Quantifier: 410.5 - 269.2 (Loss of d3-side chain + water).[1]

o Qualifier: 410.5 - 145.1 (Lactone ring fragment).[1]

NMR Spectroscopy (500 MHz, CDCIs)
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Position Chemical Shift (8) Multiplicity Interpretation

Diagnostic: Downfield
shift compared to acid
form; distinct coupling
C-3H 4.55 ppm Multiplet (br) constant (J) compared
to 3B3-isomer due to
axial/equatorial

change.

Confirms closed
Lactone C=0 171.5 ppm Singlet (*3C) lactone ring (vs ~176
ppm for open acid).[1]

The doublet normally
at ~0.9 ppm (side

Side Chain -CHs Absent - chain methyl) is silent
due to deuterium

substitution.

. . . Adjacent to the chiral
Side Chain -CHa2- 1.35 ppm Multiplet
center.

Handling, Stability & Storage

Lactone-form statins are chemically sensitive.[1] Strict adherence to these protocols is required
to maintain reference standard integrity.

» Hydrolytic Instability: The lactone ring rapidly hydrolyzes to the open acid in basic or neutral
aqueous media.[1]

o Protocol: Prepare stock solutions in 100% Acetonitrile or DMSO.

o LC Solvents: Use acidic mobile phases (0.1% Formic Acid) to prevent on-column
hydrolysis during analysis.[1]

o Epimerization Risk: Avoid strong bases which can cause racemization at the C-3 position.[1]

o Storage: Store neat powder at -20°C under argon. Desiccate before opening.
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Metabolic Pathway Context
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Figure 2: Metabolic and chemical origins of the 3a-Hydroxy Lactone species.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b583529#3-hydroxy-pravastatin-lactone-d3-synthesis-
and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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